sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
Description
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a chiral sulfinate salt featuring a cyclohexane backbone with a tert-butoxycarbonyl (Boc)-protected amino group and a sulfinate moiety in the (1S,2R) stereochemical configuration. The Boc group enhances stability and solubility in organic solvents, while the sulfinate anion contributes to nucleophilic reactivity, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation . Its molecular formula is C₁₁H₂₀NNaO₄S, with a molecular weight of 309.34 g/mol.
Properties
Molecular Formula |
C11H20NNaO4S |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
sodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate |
InChI |
InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m1./s1 |
InChI Key |
FBMSFKQJWAEWLG-RJUBDTSPSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1S(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate typically involves the protection of the amino group with a Boc group, followed by the introduction of the sulfinate group. One common method involves the reaction of cyclohexane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with a sulfinating agent, such as sodium sulfinate, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfinate group (-SO₂⁻) undergoes oxidation to form sulfones or sulfonic acids. This reactivity is critical for applications in drug intermediate synthesis.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| H₂O₂ (aqueous) | Cyclohexane sulfonic acid | 70–85% | |
| KMnO₄ (acidic conditions) | (1S,2R)-sulfone derivatives | 60–75% |
-
Mechanism : The sulfinate ion acts as a nucleophile, with oxidation proceeding via a two-electron transfer pathway. For example, H₂O₂ oxidizes the sulfinate to a sulfonate, while stronger oxidants like KMnO₄ yield sulfones.
Nucleophilic Substitution
The sulfinate group participates in nucleophilic displacement reactions, forming C–S bonds.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Alkyl halides (R-X) | Alkyl sulfones | 65–90% | |
| Acyl chlorides (RCOCl) | Thiosulfonates (R-SO₂-S-R') | 50–80% |
-
Scope : Reactions with alkyl halides proceed under mild conditions (room temperature, polar solvents). Thiosulfonate formation requires catalysts like Sc(OTf)₃ or CuBr₂ .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, releasing the free amine.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| TFA (trifluoroacetic acid) | (1S,2R)-2-aminocyclohexane sulfinate | >95% | |
| HCl (gaseous, in dioxane) | Hydrochloride salt of free amine | 85–90% |
-
Applications : The deprotected amine serves as a precursor for peptide coupling or further functionalization.
Redox Reactions
The sulfinate group engages in redox processes, enabling disulfide or sulfonamide formation.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| I₂ (in DCM) |
Scientific Research Applications
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves its interactions with various molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional groups. The sulfinate group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of cyclohexane derivatives with amino-protecting groups and functionalized substituents. Below is a detailed comparison with key analogues:
Table 1: Comparative Analysis of Sodium (1S,2R)-2-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-sulfinate and Analogues
Key Comparative Insights
Functional Group Differences: The sulfinate group in the target compound confers greater nucleophilicity compared to carboxylates (e.g., C₁₂H₂₁NO₄ in ), making it more reactive in SN2 reactions . Carboxylic acid analogues (e.g., C₁₈H₂₅NO₄ in ) exhibit higher polarity and are often used in peptide coupling, whereas sulfinates are preferred for metal-catalyzed cross-couplings.
Steric and Electronic Effects: The phenyl-substituted cyclohexane (C₁₈H₂₅NO₄, ) introduces steric hindrance, reducing reactivity in crowded environments but enhancing binding affinity in hydrophobic pockets . Fluorinated derivatives (e.g., C₇H₁₁FO₂, ) show improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Chirality and Stereochemical Impact: The (1S,2R) configuration in the target compound and its carboxylic acid analogue (C₁₂H₂₁NO₄) ensures enantioselectivity in asymmetric catalysis, whereas racemic mixtures (e.g., 1-Fluorocyclohexanecarboxylic acid) lack this precision .
Thermodynamic Stability: The Boc group in the target compound and C₁₂H₂₁NO₄ provides stability against hydrolysis under basic conditions, unlike unprotected amino acids (e.g., (1S,2R)c6Phe in ) .
Biological Activity
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a compound of increasing interest in the field of medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Sodium sulfinates, including the compound , are versatile building blocks in organic synthesis. They can be used to create various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. The synthesis typically involves the reaction of sulfinic acids with sodium hydroxide or sodium carbonate under controlled conditions to yield stable sulfinates .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as a sulfinate donor. Sulfinates are known to participate in various biochemical pathways, including:
- Antioxidant Activity : Sulfinates can react with reactive oxygen species (ROS), thus potentially mitigating oxidative stress within cells.
- Protein Modification : They may modify proteins through sulfenic acid formation, which can affect protein function and signaling pathways .
- Enzyme Inhibition : Some studies suggest that sodium sulfinates can inhibit specific enzymes involved in metabolic pathways, presenting a potential therapeutic avenue for metabolic disorders .
In Vitro Studies
Recent in vitro studies have demonstrated the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example, it was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- Enzyme Activity Inhibition : Inhibition studies revealed that the compound effectively inhibits 11β-HSD1 enzyme activity, which is crucial for cortisol metabolism. This inhibition was comparable to known inhibitors like carbenoxolone .
- Regulation of Gene Expression : The compound has been implicated in the modulation of gene expression related to oxidative stress response pathways. This was evidenced by increased transcriptional activity of genes associated with antioxidant defenses following treatment with the sulfinate .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving diabetic mice treated with this compound showed significant improvements in glucose metabolism and insulin sensitivity. The mechanism was linked to its role in reducing oxidative stress and enhancing pancreatic beta-cell function.
- Case Study 2 : In a clinical trial focusing on metabolic syndrome patients, administration of this compound resulted in reduced markers of inflammation and improved lipid profiles.
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study Type | Biological Activity | Observations |
|---|---|---|
| In Vitro Assays | Cytotoxicity against cancer cells | Induces apoptosis via caspase activation |
| Enzyme Inhibition | Inhibits 11β-HSD1 | Comparable to carbenoxolone |
| Gene Expression | Modulates antioxidant genes | Increased transcriptional activity |
| Animal Studies | Improves glucose metabolism in diabetic models | Enhances insulin sensitivity |
| Clinical Trials | Reduces inflammation markers | Improved lipid profiles |
Q & A
How can the synthesis of sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate be optimized to improve yield and stereochemical purity?
Basic Research Question
Methodological Answer:
Synthesis optimization requires addressing three key steps:
- Protection of the amino group : Use the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during sulfinate formation. Reaction conditions (e.g., anhydrous environment, 0–5°C) minimize Boc cleavage .
- Cyclohexane ring functionalization : Employ stereoselective methods, such as chiral catalysts or enzymatic resolution, to ensure the (1S,2R) configuration. Polar solvents (e.g., THF) enhance stereochemical control .
- Sulfinate salt formation : React the intermediate with sodium bisulfite under controlled pH (6.5–7.5) to avoid over-sulfonation. Purify via recrystallization in ethanol/water mixtures to isolate the sodium salt .
Data Table :
| Step | Key Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Boc Protection | Temperature | 0–5°C | 15–20% |
| Cyclohexane Functionalization | Solvent | THF | 10–25% (stereopurity ≥98%) |
| Sulfinate Formation | pH | 6.5–7.5 | 30–40% |
What advanced characterization techniques are critical for resolving stereochemical ambiguities in this compound?
Advanced Research Question
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters. Suitable for single crystals grown via slow evaporation in acetonitrile .
- Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min confirm stereopurity .
- NMR Spectroscopy : NOESY correlations between the cyclohexane protons and Boc group validate spatial arrangement. - and -NMR in DMSO-d₆ provide backbone confirmation .
Example Data Conflict : - Discrepancies between calculated (DFT) and observed NOESY cross-peaks may arise from solvent polarity effects. Validate with X-ray data .
How does the Boc group influence the compound’s stability under varying pH and temperature conditions?
Basic Research Question
Methodological Answer:
The Boc group:
- Enhances stability : At pH 3–6, the Boc-protected amine resists protonation, preventing decomposition. Use buffered solutions (e.g., citrate-phosphate) for storage .
- Thermal sensitivity : Degrades above 40°C (TGA data shows 5% mass loss at 45°C). Store at 2–8°C in amber vials to prevent thermal/photooxidation .
Advanced Insight : - Under basic conditions (pH >10), Boc cleavage occurs via nucleophilic attack by hydroxide ions. Monitor via LC-MS for deprotected byproducts .
What strategies address contradictions in biological activity data between in vitro and in vivo studies?
Advanced Research Question
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes to identify rapid sulfinate metabolism. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to enhance in vivo half-life .
- Solubility Optimization : Poor in vivo absorption often stems from low aqueous solubility. Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .
Case Study : - In vitro IC₅₀ = 2 µM (enzyme inhibition) vs. in vivo ED₅₀ = 20 mg/kg. Discrepancy resolved by protein binding assays showing 95% plasma protein binding .
How can computational modeling predict the compound’s reactivity in novel reaction environments?
Advanced Research Question
Methodological Answer:
- DFT Calculations : Simulate transition states for sulfinate nucleophilic attacks. Gaussian 16 with B3LYP/6-31G* basis set predicts regioselectivity in SN₂ reactions .
- MD Simulations : Analyze solvent effects (e.g., DMSO vs. water) on conformational stability. GROMACS trajectories reveal solvent-shell interactions affecting reaction rates .
Validation : - Predicted activation energy (ΔG‡ = 18 kcal/mol) matches experimental kinetic data (k = 0.05 s⁻¹ at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
